3-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile
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Overview
Description
3-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile is a complex organic compound that features a pyridine ring, a piperazine ring, and a pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases like cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are often studied using molecular docking and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in cancer treatment.
Piperazine derivatives: Compounds with similar piperazine rings that exhibit various biological activities
Uniqueness
3-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile is unique due to its specific combination of pyridine, piperazine, and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields .
Properties
Molecular Formula |
C17H21N7 |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
3-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C17H21N7/c1-3-19-16-11-13(2)21-17(22-16)24-9-7-23(8-10-24)15-5-4-6-20-14(15)12-18/h4-6,11H,3,7-10H2,1-2H3,(H,19,21,22) |
InChI Key |
WCWKQTQAULHMCF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=C(N=CC=C3)C#N |
Origin of Product |
United States |
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